molecular formula C12H13N3O3 B14225294 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- CAS No. 826991-31-5

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-

Katalognummer: B14225294
CAS-Nummer: 826991-31-5
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: YTBQLOZCQXENDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- is a complex organic compound with the molecular formula C10H12N2O3. This compound is characterized by the presence of a furan ring, a carboxamide group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Eigenschaften

CAS-Nummer

826991-31-5

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

5-(2-hydroxyethylamino)-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C12H13N3O3/c16-8-7-14-11-5-4-9(18-11)12(17)15-10-3-1-2-6-13-10/h1-6,14,16H,7-8H2,(H,13,15,17)

InChI-Schlüssel

YTBQLOZCQXENDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.